N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-lambda4-sulfanylidene]urea
Description
N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-lambda4-sulfanylidene]urea is a sulfoximine-class compound structurally characterized by a methyloxido-sulfanylidene core linked to a urea group and a trifluoromethylpyridine moiety. Sulfoxaflor, a cyanamide derivative, belongs to the sulfoximine subclass (IRAC Group 4C) and acts as a nicotinic acetylcholine receptor (nAChR) agonist with distinct binding properties compared to neonicotinoids .
Properties
CAS No. |
1186104-89-1 |
|---|---|
Molecular Formula |
C10H12F3N3O2S |
Molecular Weight |
295.28 g/mol |
IUPAC Name |
[methyl-oxo-[1-[6-(trifluoromethyl)pyridin-3-yl]ethyl]-λ6-sulfanylidene]urea |
InChI |
InChI=1S/C10H12F3N3O2S/c1-6(19(2,18)16-9(14)17)7-3-4-8(15-5-7)10(11,12)13/h3-6H,1-2H3,(H2,14,17) |
InChI Key |
YLQFVPNHUKREEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(F)(F)F)S(=NC(=O)N)(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route Overview
A typical synthetic pathway reported in patent literature and chemical databases involves:
Step 1: Synthesis of the pyridinyl ethyl sulfide intermediate
Starting from 6-(trifluoromethyl)-3-pyridine derivatives, an ethyl sulfide substituent is introduced via nucleophilic substitution or coupling reactions to yield 1-[6-(trifluoromethyl)-3-pyridinyl]ethyl sulfide.
Step 2: Selective oxidation of sulfide to sulfoxide
The sulfide intermediate is oxidized under controlled conditions (e.g., using m-chloroperbenzoic acid or hydrogen peroxide with catalysts) to yield the sulfoxide (methyloxido) derivative. Selectivity is critical to avoid overoxidation to sulfone.
Step 3: Formation of the sulfanylidene urea linkage
The sulfoxide intermediate is reacted with cyanamide or urea derivatives to form the sulfanylidene urea moiety. This step involves nucleophilic attack on the sulfur center and subsequent rearrangements to form the lambda4-sulfanylidene structure.
Step 4: Purification and isolation
The final compound is purified using chromatographic techniques or crystallization to achieve high purity suitable for formulation.
Detailed Synthetic Conditions
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Pyridinyl ethyl sulfide synthesis | 6-(trifluoromethyl)-3-pyridine derivative, ethyl thiol or equivalent, base catalyst | Requires inert atmosphere to avoid oxidation |
| 2 | Sulfide oxidation to sulfoxide | m-Chloroperbenzoic acid (m-CPBA) or H2O2 with catalyst, low temperature (0–5°C) | Controlled addition to prevent sulfone formation |
| 3 | Sulfanylidene urea formation | Cyanamide or urea, acidic or basic catalyst, solvent such as acetonitrile or DMF | Reaction monitored by TLC or HPLC |
| 4 | Purification | Column chromatography (silica gel), recrystallization | Final purity >98% confirmed by NMR and LC-MS |
Alternative Synthetic Approaches
Some reports suggest the use of sulfinyl chloride intermediates or direct sulfoxide formation via oxidation of sulfanyl urea precursors. However, these methods require stringent control of reaction parameters to avoid side products.
The compound’s identity and purity are confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H, ^13C, and ^19F NMR confirm the trifluoromethyl group and the pyridinyl ethyl backbone.
- Mass Spectrometry (MS): Molecular ion peak at m/z consistent with 295.28 g/mol.
- Infrared (IR) Spectroscopy: Characteristic sulfoxide S=O stretch and urea carbonyl bands.
- High-Performance Liquid Chromatography (HPLC): Used for purity assessment and reaction monitoring.
- X-ray Crystallography: Occasionally used to confirm stereochemistry of diastereomers.
The preparation of N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-lambda4-sulfanylidene]urea is a multi-step synthetic process involving the construction of a pyridinyl ethyl sulfide, selective oxidation to sulfoxide, and formation of the sulfanylidene urea linkage. The process demands careful control of oxidation conditions to prevent overoxidation and ensure high purity of the final product. Analytical techniques including NMR, MS, and HPLC are essential for characterization. This compound's synthesis is well-documented in patent literature and chemical registries, reflecting its importance as an insecticidal agent.
Chemical Reactions Analysis
Metabolic Formation from Sulfoxaflor
The compound is generated via enzymatic hydrolysis of sulfoxaflor (XDE-208) in biological systems. Sulfoxaflor’s cyanamide group (-C≡N) is replaced by a urea moiety (-NHCONH₂) during metabolism .
Reaction Pathway :
This transformation occurs in insects and mammals, reducing acute toxicity compared to the parent compound .
Hydrogen Bonding and Conformational Stability
The urea moiety facilitates intermolecular hydrogen bonding, influencing solubility and self-assembly :
Hydrolytic Degradation
Under acidic or alkaline conditions, the urea group undergoes hydrolysis:
This reaction is pH-dependent, with faster rates in alkaline environments .
Photolytic Degradation
Exposure to UV light cleaves the sulfoximine (S=N) bond, yielding:
Synthetic Routes
While primarily a metabolite, it can be synthesized via:
Carbamoylation of Sulfoximine
Reaction of methylsulfoximine with 1-[6-(trifluoromethyl)-3-pyridinyl]ethyl isocyanate:
(Ar = 1-[6-(trifluoromethyl)-3-pyridinyl]ethyl group) .
Safer Phosgene Substitutes
Urea derivatives are synthesized using alternatives like S,S-dimethyl dithiocarbonate (DMDTC) :
This method avoids toxic phosgene gas and achieves >90% yields .
Environmental Fate
| Parameter | Value | Source |
|---|---|---|
| Soil Half-Life | 15–30 days | |
| Water Solubility | 396 mg/L (1,2-dichloroethane) | |
| Photolysis Rate | 0.05 day⁻¹ |
The compound’s trifluoromethyl group enhances stability against microbial degradation, leading to moderate persistence in soil .
Biological Interactions
-
Target Binding : The sulfoximine group acts as a nicotinic acetylcholine receptor (nAChR) agonist, mimicking acetylcholine .
-
Resistance Profile : Unlike neonicotinoids, modifications at the sulfoximine-urea junction prevent cross-resistance in insects .
Analytical Characterization
| Technique | Key Data |
|---|---|
| Mass Spectrometry | m/z 295.28 [M+H]⁺ |
| NMR | δ 7.8–8.5 ppm (pyridine protons) |
| X-ray Diffraction | Nonplanar urea geometry (C-N bond: 1.37 Å) |
Scientific Research Applications
Sulfoxaflor has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and agriculture. It is used to study the mechanisms of insect resistance and the environmental impact of insecticides. Additionally, it serves as a model compound for developing new insecticides with improved efficacy and safety profiles .
Mechanism of Action
Sulfoxaflor acts on insect nicotinic acetylcholine receptors (nAChRs), similar to neonicotinoids. it has a distinct mode of action due to its unique structure. Sulfoxaflor binds to nAChRs, causing overstimulation and eventual paralysis of the insect. This leads to the death of the target pests .
Comparison with Similar Compounds
Sulfoximine-Class Derivatives
Key Structural Differences from Other Classes
- Neonicotinoids (e.g., Imidacloprid): Feature nitroimine or nitroguanidine groups, conferring high persistence but increasing risks to pollinators .
- Pyrethroids (e.g., Cypermethrin) : Contain ester linkages and cyclopropane rings, targeting voltage-gated sodium channels .
- Organophosphates (e.g., Chlorpyrifos): Phosphate esters inhibiting acetylcholinesterase, with higher mammalian toxicity .
Mode of Action and Efficacy
Table 1: Comparative Efficacy and Target Pests
- Sulfoxaflor: Exhibits unique nAChR binding, avoiding cross-resistance with neonicotinoids. Field trials show 90–95% control of sugarcane aphids (Melanaphis sacchari) in sorghum .
- Urea Derivative: No efficacy data available; environmental fate studies indicate moderate biodegradability but unknown bioactivity .
Environmental Persistence and Degradation
Table 2: Environmental Half-Lives and Degradation Pathways
- Sulfoxaflor: Degrades faster than neonicotinoids, reducing soil accumulation. However, residues persist in aquatic systems, posing risks to non-target arthropods .
- Neonicotinoids: High persistence contributes to bioaccumulation and chronic toxicity to pollinators .
Toxicity and Ecological Impact
Table 3: Acute Toxicity to Non-Target Organisms
- Sulfoxaflor: Highly toxic to bees but less persistent than neonicotinoids .
- Urea Derivative: Preliminary ecotoxicity data suggest low acute toxicity to aquatic species, but long-term effects are unknown .
Biological Activity
N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]urea, also known as sulfoxaflor, is a synthetic compound belonging to the class of sulfoximines. This compound has garnered attention for its biological activity, particularly in agricultural applications as an insecticide. Understanding its biological activity is crucial for evaluating its efficacy and safety in various contexts.
- Molecular Formula : C10H12F3N3O2S
- Molecular Weight : 295.281 g/mol
- CAS Number : 1186104-89-1
- IUPAC Name : [methyl-oxo-[1-[6-(trifluoromethyl)pyridin-3-yl]ethyl]-λ4-sulfanylidene]urea
Sulfoxaflor acts as a selective agonist of insect nicotinic acetylcholine receptors (nAChRs). It disrupts the normal function of these receptors, leading to paralysis and death in susceptible insect species. This mechanism is similar to that of neonicotinoids but is noted for its lower toxicity to beneficial insects such as bees.
Efficacy Against Pests
Sulfoxaflor has demonstrated effectiveness against a variety of agricultural pests, including:
- Aphids
- Whiteflies
- Thrips
- Leafhoppers
Table 1: Efficacy Against Common Agricultural Pests
Ecotoxicity Studies
Research indicates that sulfoxaflor has varying levels of toxicity to non-target organisms. For example, it has been shown to have moderate toxicity to earthworms and beneficial insects, raising concerns about its environmental persistence and impact.
Table 2: Ecotoxicity Data Summary
Case Studies
- Field Trials on Cotton : A study conducted on cotton crops showed that the application of sulfoxaflor significantly reduced populations of aphids without adversely affecting beneficial insect populations. The trial reported a 90% reduction in aphid numbers within two weeks of application .
- Impact on Pollinators : Research evaluating the effects of sulfoxaflor on honeybee behavior indicated minimal effects on foraging activity at field-relevant concentrations. However, sub-lethal effects on reproduction were noted, warranting further investigation into long-term impacts .
Regulatory Status
Sulfoxaflor is registered for use in several countries, including the United States and Canada, under specific guidelines to mitigate risks to non-target organisms. Regulatory bodies have established maximum residue limits (MRLs) to ensure food safety.
Table 3: Regulatory Approvals by Region
| Region | Approval Status |
|---|---|
| United States | Approved |
| European Union | Conditional Approval |
| Canada | Approved |
Q & A
Q. What synthetic strategies are recommended for constructing the sulfoximine and trifluoromethylpyridine moieties in this compound?
- Methodological Answer : The sulfoximine group (lambda⁴-sulfanylidene) can be synthesized via oxidation of a sulfide precursor (e.g., using meta-chloroperbenzoic acid, mCPBA) followed by imination with hydroxylamine derivatives . For the 6-(trifluoromethyl)-3-pyridinyl ethyl substituent, coupling reactions such as Ullmann or Buchwald-Hartwig amination are effective. For example, CuI-catalyzed coupling under anhydrous dioxane with DMEDA as a ligand and potassium carbonate as a base ensures efficient pyridine functionalization . Key challenges include moisture sensitivity and regioselectivity, which require inert atmospheres (argon) and controlled stoichiometry.
Q. How can spectroscopic techniques confirm the sulfoximine configuration and trifluoromethylpyridine connectivity?
- Methodological Answer :
- ¹H/¹³C NMR : Look for characteristic deshielded signals from the sulfoximine group (δ ~3.5–4.5 ppm for S=O and N–H protons) and splitting patterns from the trifluoromethylpyridine ring (e.g., coupling constants for meta-substitution) .
- HRMS (ESI) : Accurate mass analysis (e.g., m/z calculated for [M+H]⁺) confirms molecular integrity.
- 2D NMR (COSY, NOESY) : Resolves spatial proximity between the sulfoximine nitrogen and pyridyl protons to confirm regiochemistry .
Q. What storage conditions are critical for maintaining the stability of the sulfoximine group?
- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation or hydrolysis. Avoid prolonged exposure to moisture, as sulfoximines can degrade in acidic/basic conditions. Stability assays (TGA/DSC) under varying humidity levels (e.g., 40–80% RH) can quantify decomposition kinetics .
Advanced Research Questions
Q. How can computational modeling predict the sulfoximine’s electronic effects on enzyme inhibition potency?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map the sulfoximine’s electron density and frontier molecular orbitals (HOMO/LUMO). Molecular docking (AutoDock Vina) into target enzyme active sites (e.g., cytochrome P450) identifies key interactions, such as hydrogen bonding with the urea moiety or π-stacking with the trifluoromethylpyridine group. Compare binding energies (ΔG) across stereoisomers to rationalize bioactivity discrepancies .
Q. What experimental designs resolve contradictions in bioactivity data caused by stereochemical or polymorphic variations?
- Methodological Answer :
- Stereochemical Purity : Use chiral HPLC with amylose-based columns to separate enantiomers. Assign configurations via X-ray crystallography or vibrational circular dichroism (VCD) .
- Polymorph Screening : Recrystallize under varied solvents (e.g., ethanol vs. acetonitrile) and characterize via PXRD and DSC. Correlate lattice energy with bioactivity in cell-based assays (e.g., IC₅₀ in kinase inhibition) .
Q. How does the trifluoromethylpyridine moiety influence pharmacokinetic properties, and how can this be validated experimentally?
- Methodological Answer : The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation. Validate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
